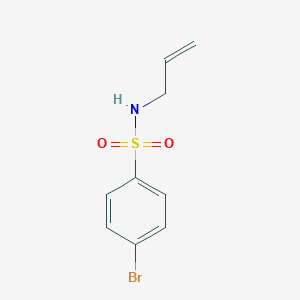

n-Allyl-4-bromobenzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h2-6,11H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJKFCZKLGCVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701003052 | |

| Record name | 4-Bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830-41-1 | |

| Record name | 4-Bromo-N-2-propen-1-ylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-allyl-p-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Allyl 4 Bromobenzenesulfonamide

Established Synthetic Routes

The most common and reliable method for synthesizing N-allyl-4-bromobenzenesulfonamide is the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and allylamine (B125299). This reaction forms the cornerstone of its laboratory and potential industrial-scale production.

Synthesis via Reaction of 4-Bromobenzenesulfonyl Chloride with Allylamine

The fundamental approach to synthesizing this compound involves the reaction of 4-bromobenzenesulfonyl chloride with allylamine. nsf.govnih.govstackexchange.com This is a classic example of a nucleophilic attack by the amine on the sulfonyl chloride. The nitrogen atom of allylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.

A general procedure involves dissolving 4-bromobenzenesulfonyl chloride in a suitable solvent and then adding allylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct. nsf.govstackexchange.com The reaction is typically stirred for a set period at a specific temperature to ensure completion.

Optimization of Reaction Conditions (e.g., solvents, bases, temperature)

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Researchers have investigated various parameters to optimize the process.

Solvents: A range of solvents can be employed, with dichloromethane (B109758) and tetrahydrofuran (B95107) being common choices. nsf.govnih.govstackexchange.com The selection of the solvent can influence the solubility of the reactants and the reaction rate.

Bases: The use of a base is crucial to scavenge the HCl generated during the reaction, which would otherwise protonate the allylamine, rendering it non-nucleophilic. Both organic bases, such as triethylamine (B128534) and pyridine, and inorganic bases, like potassium carbonate and sodium hydroxide (B78521), have been successfully used. nsf.govnih.govstackexchange.com The choice of base can impact the reaction rate and work-up procedure.

Temperature: The reaction is often carried out at room temperature. nsf.govnih.gov However, in some cases, cooling the reaction mixture, for instance in an ice/water bath, is recommended, especially during the initial addition of reactants, as the reaction can be exothermic. stackexchange.com

Below is a table summarizing various optimized conditions reported for the synthesis of this compound and its analogs.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |

| 4-Methylbenzenesulfonyl chloride | Allylamine | Potassium carbonate | Tetrahydrofuran/Water | Room Temperature | 73% | nsf.govresearchgate.net |

| p-Toluenesulfonyl chloride | Allylamine | Pyridine | Dichloromethane | Room Temperature | 56% | nih.gov |

| 4-Toluenesulfonyl chloride | Allylamine | Triethylamine | Dichloromethane | Ice/Water Bath | - | stackexchange.com |

Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on green chemistry, efforts are being made to develop more environmentally friendly and efficient methods for sulfonamide synthesis. These include the use of microwave irradiation and the development of greener reaction protocols.

Consideration of Microwave-Assisted Protocols for Sulfonamide Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.orgmdpi.commdpi.com While specific microwave-assisted synthesis of this compound is not extensively detailed in the provided results, the successful application of microwave irradiation to the synthesis of other sulfonamides, such as N-allyl-4-methylbenzenesulfonamide, suggests its high potential for this specific compound. amazonaws.com

Microwave-assisted protocols for similar sulfonamide syntheses have demonstrated significant rate enhancements. amazonaws.com For instance, the synthesis of various sulfonamides has been achieved in good yields with reaction times as short as a few minutes under microwave irradiation. nih.gov This technology offers a promising avenue for a more rapid and energy-efficient synthesis of this compound.

Reactivity and Chemical Transformations of N Allyl 4 Bromobenzenesulfonamide

Transformations at the Allyl Moiety

The terminal double bond of the allyl group is susceptible to a variety of addition and modification reactions.

Epoxidation Reactions of the Terminal Olefin

The terminal olefin of N-Allyl-4-bromobenzenesulfonamide can be readily converted to an epoxide. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comyoutube.com The reaction proceeds via a concerted mechanism, where the peroxyacid delivers an oxygen atom to the double bond, forming a three-membered epoxide ring. masterorganicchemistry.com This reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758). researchgate.net The resulting epoxide is a valuable intermediate for further synthetic manipulations due to the high reactivity of the strained ring. researchgate.net

It has been noted that for some sensitive olefins, the acidic nature of the m-CPBA reaction can lead to decomposition of the epoxide product. google.com In such cases, alternative methods or careful control of reaction conditions may be necessary.

Table 1: Epoxidation of this compound

| Reagent | Solvent | Product | Notes |

|---|---|---|---|

| m-CPBA | Dichloromethane | N-(Oxiran-2-ylmethyl)-4-bromobenzenesulfonamide | A standard and efficient method for epoxidation. masterorganicchemistry.comyoutube.com |

Hydroamination-Cyclization Reactions of the Allylic System

The allyl group in this compound can participate in intramolecular hydroamination-cyclization reactions, a powerful strategy for the synthesis of nitrogen-containing heterocyclic compounds. Gold(I) complexes have emerged as particularly effective catalysts for this transformation. nih.govnih.govelsevierpure.comacs.org These reactions typically proceed via a 5-exo cyclization pathway to form substituted pyrrolidines. nih.gov

The mechanism is thought to involve the coordination of the gold(I) catalyst to the alkene, which activates it towards nucleophilic attack by the sulfonamide nitrogen. nih.gov This is followed by protodeauration to regenerate the catalyst and yield the cyclized product. Gold(I)-catalyzed hydroamination reactions are known for their high efficiency and mild reaction conditions. nih.gov

Table 2: Gold(I)-Catalyzed Hydroamination-Cyclization

| Catalyst System | Product Type | Key Features |

|---|---|---|

| (IPr)AuCl / AgPF6 | Imidazolidin-2-ones | High yields under mild conditions. nih.gov |

| Phosphinegold(I)-bis-p-nitrobenzoate complexes | Vinyl pyrrolidines and piperidines | Enantioselective formation possible. elsevierpure.comacs.org |

Cross-Metathesis Reactions for Olefin Derivatization

Olefin cross-metathesis provides a powerful tool for modifying the allyl group of this compound, allowing for the introduction of various substituents. organic-chemistry.orgmasterorganicchemistry.com This reaction, often catalyzed by ruthenium-based complexes such as Grubbs catalysts, involves the exchange of substituents between two different olefins. organic-chemistry.orgharvard.edu

By reacting this compound with another olefin in the presence of a Grubbs catalyst, the terminal CH2 group can be replaced with a different alkylidene fragment. masterorganicchemistry.com The reaction equilibrium can often be driven by the removal of the volatile byproduct, ethene. organic-chemistry.org The tolerance of Grubbs catalysts to a wide variety of functional groups makes this a versatile method for derivatization. harvard.edu

Table 3: Cross-Metathesis with Grubbs Catalysts

| Catalyst | Reaction Type | Key Advantage |

|---|---|---|

| Grubbs Catalysts (Ru-based) | Cross-Metathesis | High functional group tolerance. harvard.edu |

| Schrock Catalysts (Mo-based) | Cross-Metathesis | More active for sterically demanding substrates. organic-chemistry.org |

Transformations at the Bromophenyl Moiety

The bromine atom on the phenyl ring serves as a handle for various transformations, most notably halogen exchange and cross-coupling reactions.

Halogen Exchange Reactions (e.g., Conversion to N-Allyl-4-iodobenzenesulfonamide)

The bromine atom in this compound can be exchanged for an iodine atom through a Finkelstein reaction. byjus.comwikipedia.orgiitk.ac.in This classic SN2 reaction involves treating the aryl bromide with an iodide salt, typically sodium iodide, in a suitable solvent like acetone (B3395972). byjus.comwikipedia.org The reaction is driven to completion by the precipitation of the less soluble sodium bromide from the acetone solution. wikipedia.org

While the classic Finkelstein reaction is highly effective for alkyl halides, the halogen exchange on aryl bromides can be more challenging and may require specific catalysts, such as copper(I) iodide in combination with diamine ligands, or nickel bromide with tri-n-butylphosphine. wikipedia.org The resulting N-Allyl-4-iodobenzenesulfonamide is often a more reactive substrate for subsequent cross-coupling reactions.

Table 4: Finkelstein Halogen Exchange Reaction

| Reagent | Solvent | Product | Driving Force |

|---|---|---|---|

| Sodium Iodide | Acetone | N-Allyl-4-iodobenzenesulfonamide | Precipitation of Sodium Bromide. wikipedia.org |

Application in Suzuki-Miyaura Cross-Coupling through Boronic Acid Precursors

The bromo-substituent on the phenyl ring of this compound makes it an ideal substrate for conversion to a boronic acid or boronic ester, which can then be utilized in Suzuki-Miyaura cross-coupling reactions. nih.govlibretexts.orgnih.gov The conversion to the boronic acid derivative is typically achieved through a bromo-lithium exchange reaction followed by treatment with a trialkyl borate, such as triisopropyl borate. nih.gov

The resulting 4-(N-allylsulfamoyl)phenylboronic acid can then be coupled with a variety of aryl or vinyl halides or triflates in the presence of a palladium catalyst and a base. libretexts.orgnih.govmdpi.com This powerful C-C bond-forming reaction allows for the synthesis of a diverse array of biaryl and styrenyl derivatives, demonstrating the synthetic utility of this compound as a precursor in complex molecule synthesis. nih.gov

Table 5: Suzuki-Miyaura Cross-Coupling via Boronic Acid

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Borylation | n-Butyllithium, Triisopropyl borate | 4-(N-allylsulfamoyl)phenylboronic acid | Preparation of the boronic acid precursor. nih.gov |

| 2. Suzuki-Miyaura Coupling | Aryl/Vinyl Halide, Pd Catalyst, Base | Biaryl or Styrenyl derivative | C-C bond formation. libretexts.orgnih.gov |

Copper-Catalyzed Carbon-Heteroatom and Carbon-Carbon Bond Formations

Copper catalysis has emerged as a powerful tool for forging new chemical bonds, offering a more economical and less toxic alternative to other transition metals. nih.gov In the context of this compound, copper-catalyzed reactions are instrumental in forming both carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon (C-C) bonds. nih.govresearchgate.net

The Ullmann condensation, a classic copper-catalyzed reaction, has been refined over the years with the introduction of various bidentate ligands like amino acids and diamines. nih.gov These advancements allow for the coupling of aryl halides, such as the bromo-substituted ring of this compound, with a wide range of nucleophiles under milder conditions. nih.gov This enables the formation of C-N bonds with amines, amides, and heterocycles, as well as C-O bonds with phenols and C-S bonds with thiols. nih.govrsc.org

Copper catalysts are also effective in promoting C-C bond formation. For instance, copper-catalyzed hydroarylation allows for the addition of aryl groups to the double bond of the allyl moiety. researchgate.net Furthermore, copper-catalyzed borylative allyl-allyl coupling reactions provide a pathway to synthesize more complex diene structures. nih.gov Recent research has also demonstrated the utility of copper catalysis in reactions involving allyl sulfones and nitro allyl derivatives, expanding the scope of accessible molecular architectures. qmul.ac.uk

Table 1: Examples of Copper-Catalyzed Reactions

| Reaction Type | Catalyst System | Substrates | Product Type |

| C-N Coupling | CuI / Ligand | This compound, Amine/Amide | N-Arylated Amine/Amide |

| C-O Coupling | CuI / Ligand | This compound, Phenol | Aryl Ether |

| C-C Coupling | Cu(CH3CN)4PF6 | This compound, Arene | Arylated Allyl Derivative |

| Borylative Coupling | Cu / NHC Ligand | Allene, Diboron (B99234), Allyl Phosphate | Boryl-substituted 1,5-diene |

Reactions Involving the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound is a key site of reactivity, participating in both substitution and addition reactions.

The hydrogen atom on the sulfonamide nitrogen can be readily substituted through N-alkylation and N-acylation reactions. N-alkylation is typically achieved by treating the sulfonamide with an alkyl halide in the presence of a base. For example, the reaction of N-allyl-4-methylbenzenesulfonamide with benzyl (B1604629) bromide in the presence of sodium hydroxide (B78521) yields N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.gov This process allows for the introduction of a variety of alkyl groups onto the nitrogen atom. nih.gov

Similarly, N-acylation introduces an acyl group to the nitrogen, forming an N-acylsulfonamide. These reactions are important for modifying the electronic properties and steric environment of the sulfonamide, which can influence the reactivity of the rest of the molecule.

The sulfonamide nitrogen can also participate in oxidative addition reactions, particularly with allylic substrates in the presence of a transition metal catalyst. While specific examples involving this compound are not extensively detailed in the provided context, related copper-catalyzed reactions involving the activation of C-H bonds and subsequent coupling with heteroatom nucleophiles suggest potential pathways. researchgate.net For instance, copper(I)-mediated activation of certain nitrogen-containing reagents can generate a nitrogen-centered radical, which can then engage in further reactions. researchgate.net

Intramolecular Cyclization and Rearrangement Pathways

The presence of both an allyl group and an aryl halide within the same molecule makes this compound an excellent substrate for intramolecular cyclization reactions, leading to the formation of various fused N-heterocycles.

Intramolecular cyclization of this compound and its derivatives can lead to the synthesis of a variety of heterocyclic structures. Benzosultams, which are cyclic sulfonamides, can be synthesized through methods such as palladium-catalyzed C-H activation/cyclization of related bromoalkenes. nih.gov Silver-catalyzed alkylative cyclization of vinyl sulfonamides also provides a route to benzo-fused-γ-sultams. rsc.org

The synthesis of pyrrolidines, five-membered nitrogen-containing rings, can be achieved through various strategies, including 1,3-dipolar cycloadditions and intramolecular hydroamination cascades. organic-chemistry.orgnih.gov While direct synthesis from this compound is not explicitly described, the allyl group provides a handle for transformations that could lead to pyrrolidine (B122466) formation. For example, amphiphilic allylation of aldimines with a diol in the presence of a palladium catalyst and triethylborane (B153662) can yield 3-methylenepyrrolidines. nii.ac.jp

Azepines, seven-membered nitrogen-containing rings, can also be synthesized through cyclization strategies, although specific examples starting from this compound are less common in the provided search results.

Radical cyclization offers another powerful method for constructing cyclic systems from this compound. These reactions are typically initiated by the generation of a radical species, which then attacks an unsaturated part of the molecule, leading to cyclization. For instance, a tandem radical cyclization of N-methacryloyl benzamides using carbon tetrabromide as a bromine source has been developed to synthesize brominated isoquinolinediones. rsc.org

In the context of pyrrolidine synthesis, an intramolecular radical amination of N-chlorosulfonamide derivatives catalyzed by copper and phosphoric acid has been shown to be an effective method. researchgate.net This strategy involves a tandem radical intramolecular 1,5-hydrogen atom transfer (HAT) and C-N bond formation. researchgate.net Such radical pathways highlight the versatility of the sulfonamide moiety in directing cyclization reactions.

Nucleophile-Promoted 1,7-Sulfur Shift Reactions

The reactivity of this compound extends to its participation in complex reaction cascades that can culminate in sigmatropic rearrangements, specifically nucleophile-promoted 1,7-sulfur shift reactions. These transformations are not typically observed with the sulfonamide directly but occur in derivatives synthesized from it, particularly within the framework of Pummerer reaction conditions. nih.govbeilstein-journals.orgnih.gov

Detailed research findings have illuminated a unique 1,7-S shift reaction involving a derivative of this compound. nih.govbeilstein-journals.org This process is a key step in the synthesis of complex heterocyclic structures, such as functionalized pyrroles. The reaction sequence begins with the hydroamination–cyclisation of a diyne with this compound, which is then oxidized to the corresponding sulfoxide (B87167). nih.govbeilstein-journals.org

The crucial 1,7-sulfur shift is triggered under Pummerer reaction conditions, which typically involve the activation of a sulfoxide with an anhydride (B1165640), followed by the introduction of a nucleophile. In a specific example, the sulfoxide derivative of this compound undergoes a sequential process involving treatment with trifluoroacetic anhydride (TFAA) and then with tetrabutylammonium (B224687) hydroxide (TBAH) as the nucleophile. nih.govbeilstein-journals.org This sequence facilitates the migration of the sulfur-containing group from the nitrogen atom to the terminus of the allyl group, resulting in the formation of a 1,7-sulfur-shifted product. nih.govbeilstein-journals.org

The proposed mechanism for this transformation involves the formation of a transient sulfonium (B1226848) ion intermediate under Pummerer conditions. This electrophilic species is then susceptible to intramolecular attack by the allyl group in a concerted nih.govrsc.org-sigmatropic rearrangement, which is promoted by the external nucleophile. The nucleophile, in this case, tetrabutylammonium hydroxide, is believed to facilitate the final steps of the reaction, leading to the stable, rearranged product. nih.gov

The following table summarizes the key reactants and the resulting product in this multi-step synthesis featuring a nucleophile-promoted 1,7-sulfur shift.

| Reactant 1 | Reactant 2 | Key Reagents | Intermediate Product | Final Product (after 1,7-S shift) | Reference |

| 1,6-Diyne | This compound | 1. Hydroamination-cyclisation2. Oxidation | Sulfoxide derivative of the cyclized product | 1,7-Sulfur-shifted functionalized pyrrole | nih.govbeilstein-journals.org |

While the yield for the specific 1,7-sulfur shift step was reported as relatively low in this particular study, it highlights a novel and synthetically useful transformation pathway for derivatives of this compound. nih.govbeilstein-journals.org This reaction underscores the latent reactivity of the allyl sulfonamide scaffold, which can be unlocked through strategic functionalization and the use of appropriate activating agents and nucleophiles.

Mechanistic Investigations of Reactions Involving N Allyl 4 Bromobenzenesulfonamide

Elucidation of Mechanistic Pathways for Allyl Moiety Transformations

The allyl group of N-Allyl-4-bromobenzenesulfonamide is a key functional handle that participates in a range of mechanistically distinct transformations. One notable reaction is the palladium-catalyzed N-to-C allyl transfer in N-allyl-N-sulfonyl ynamides, which proceeds through an ynamido-palladium-pi-allyl complex to form amidines. nih.gov This process highlights the ability of the allyl group to undergo migration under catalytic conditions.

Another important transformation is allylic bromination, where a hydrogen atom on the carbon adjacent to the double bond is replaced by a bromine atom. N-bromosuccinimide (NBS) is often employed for this purpose as it provides a low, steady concentration of bromine, which favors the desired radical substitution over the competing polar addition to the double bond. masterorganicchemistry.com The mechanism involves the homolytic cleavage of the Br-Br bond, initiated by light or heat, followed by abstraction of the allylic hydrogen to form a resonance-stabilized allylic radical. This radical then reacts with another molecule of Br2 to yield the allylic bromide and a bromine radical, which continues the chain reaction. masterorganicchemistry.com

Furthermore, the allyl group can participate in the formation of bromohydrins. In this reaction, NBS acts as a source of electrophilic bromine, forming a bromonium ion with the alkene. Subsequent nucleophilic attack by water, used as the solvent, leads to the trans-addition product, a bromohydrin. masterorganicchemistry.com

Mechanistic Studies of Aryl Halide Coupling Reactions

The 4-bromobenzenesulfonamide (B1198654) portion of the molecule provides a reactive site for aryl halide coupling reactions, which are fundamental in carbon-nitrogen bond formation. Nickel-catalyzed cross-coupling amination reactions have been shown to be effective for arylating weak nucleophiles like sulfonamides. nih.gov These reactions can proceed via a concerted paired electrolysis, where both aryl halides and aryl tosylates can be coupled with various N-nucleophiles. nih.gov Density Functional Theory (DFT) calculations have been instrumental in understanding these processes, suggesting a facilitated reductive elimination pathway. nih.gov The efficiency of these reactions can be high, with some nickel-catalyzed processes finishing within 50 minutes. nih.gov Control experiments have demonstrated that the nickel catalyst, ligand, electrolyte, and base are all crucial for the success of these electrochemical protocols. nih.gov

Ullmann-type coupling reactions, which are typically copper-catalyzed, are another important class of reactions for the N-arylation of aryl halides. Computational studies using DFT have revealed a direct correlation between the experimental reaction yields and the activation energy of the haloarene activation step, which is the rate-limiting step in the catalytic cycle. mdpi.com The strain energy, arising from the distortion of the aryl halide relative to the lactam-copper complex at the transition state, is a predominant factor in the activation barrier. mdpi.com

Detailed Mechanistic Insights into Intramolecular Cyclizations and Rearrangements

While specific detailed mechanistic insights into intramolecular cyclizations and rearrangements of this compound were not found in the provided search results, the general principles of such reactions can be inferred. Intramolecular reactions of this molecule would likely involve the interaction of the allyl group with the aryl ring or the sulfonamide moiety. For instance, under appropriate catalytic conditions, an intramolecular Heck-type reaction could occur, where the allyl group adds to the aryl ring, leading to the formation of a new cyclic structure.

Rearrangements could also be envisaged, possibly involving sigmatropic shifts of the allyl group. The specific pathways and intermediates in these transformations would be highly dependent on the reaction conditions, including the choice of catalyst and solvent. Further dedicated mechanistic studies, potentially employing techniques like isotopic labeling and computational modeling, would be necessary to fully elucidate the intricate details of these intramolecular processes.

Role of Catalysts in Mediating Chemical Transformations (e.g., Palladium, Copper, Ytterbium, Rhodium)

Catalysts are central to orchestrating the diverse chemical transformations of this compound.

Palladium: Palladium catalysts are extensively used in cross-coupling reactions. In the context of allyl-containing compounds, well-defined Pd-NHC (N-heterocyclic carbene) complexes, such as [Pd(NHC)(η³-R-allyl)Cl], have demonstrated high activity in a variety of C-C and C-heteroatom bond-forming reactions. researchgate.net The nature of the "throw-away" allyl ligand plays a crucial role in the activation of the precatalyst to the active Pd(0) species. researchgate.net Palladium is also key in the N-to-C allyl transfer reaction to form amidines, proceeding through a palladium-pi-allyl complex. nih.gov

Copper: Copper is a versatile catalyst, particularly in Ullmann-type coupling reactions for N-arylation. mdpi.com The mechanism involves the formation of a copper-amide complex which then reacts with the aryl halide. mdpi.com Copper can also be used in conjunction with palladium in coupling reactions, for example, in the coupling of thiol esters with organoboron reagents. nih.gov In nitrene transfer reactions, copper catalysts have shown promise for the C-H amination of sp² hybridized carbons. researchgate.net

Ytterbium and Rhodium: While the search results did not provide specific examples of ytterbium-catalyzed reactions involving this compound, ytterbium triflate is a known Lewis acid catalyst that can promote a variety of organic transformations. Rhodium catalysts are well-known for their role in asymmetric catalysis. For instance, Rh(II) catalysts are effective in asymmetric cyclopropanation reactions, and kinetic studies have been performed to understand the mechanism of these transformations at low catalyst loadings. scripps.edu

The table below summarizes the role of different catalysts in reactions potentially involving this compound.

| Catalyst | Reaction Type | Mechanistic Role |

| Palladium | Cross-Coupling, Allyl Transfer | Forms active Pd(0) species; facilitates oxidative addition, transmetalation, and reductive elimination; forms π-allyl complexes. nih.govresearchgate.net |

| Copper | Ullmann Coupling, Nitrene Transfer | Activates the aryl halide in Ullmann coupling; mediates nitrene transfer for C-N bond formation. mdpi.comresearchgate.net |

| Rhodium | Asymmetric Cyclopropanation | Catalyzes the enantioselective formation of cyclopropanes. scripps.edu |

Kinetic Studies and Reaction Rate Analysis of this compound Transformations

Kinetic studies are crucial for understanding the detailed mechanism of a reaction, including the determination of rate laws and the identification of rate-limiting steps. For the aminolysis of aryl N-allyl thiocarbamates, a related class of compounds, kinetic studies have been performed to elucidate the reaction mechanism. koreascience.kr These studies involve varying the substituents on the nucleophile and the leaving group and analyzing the second-order rate constants. koreascience.kr The results can indicate whether the reaction proceeds through a stepwise mechanism with a tetrahedral intermediate or a concerted mechanism. koreascience.kr

Kinetic profiling of organic reactions is a powerful tool for mechanistic analysis. scripps.edu Techniques such as Reaction Progress Kinetic Analysis (RPKA) can provide valuable insights into complex reaction networks, including catalyst activation and deactivation processes. bournelab.co.uk For instance, sigmoidal kinetic profiles can indicate the presence of an induction period or autocatalysis. scripps.edu The development of automated reactors allows for the rapid acquisition of kinetic data, facilitating the determination of reaction models and kinetic parameters. bournelab.co.uk While specific kinetic data for this compound transformations were not found, the principles and methods described are directly applicable to studying its reactivity.

| Kinetic Parameter | Significance in Mechanistic Studies |

| Rate Constants (k) | Quantifies the speed of a reaction; its dependence on concentration defines the rate law. |

| Reaction Order | Indicates how the rate is affected by the concentration of each reactant. |

| Activation Parameters (ΔH‡, ΔS‡) | Provides information about the energy barrier and the molecularity of the transition state. |

| Kinetic Isotope Effects | Helps to determine if a specific bond is broken in the rate-determining step. |

Spectroscopic and Structural Elucidation Techniques in the Analysis of N Allyl 4 Bromobenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For N-allyl-4-bromobenzenesulfonamide, the spectrum can be divided into two key regions: the aromatic region and the allyl group region.

The 1,4-disubstituted (para) benzene (B151609) ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets if the electronic nature of the substituents is significantly different. stackexchange.comreddit.com The protons ortho to the electron-withdrawing sulfonyl group are expected to be deshielded and appear downfield, while the protons ortho to the bromine atom will be in a slightly different environment.

The allyl group protons present a more complex splitting pattern:

Methylene (B1212753) Protons (-CH₂-): These protons adjacent to the nitrogen are typically seen as a doublet of triplets (dt) or a multiplet, coupled to both the sulfonamide NH proton and the adjacent vinylic proton.

Vinylic Methine Proton (=CH-): This proton shows a complex multiplet, often a doublet of doublet of triplets (ddt), due to coupling with the cis- and trans-vinylic protons and the methylene protons.

Terminal Vinylic Protons (=CH₂): These two protons are diastereotopic. The proton cis to the rest of the carbon chain and the one trans to it are in different chemical environments and will have different chemical shifts. youtube.com Each will appear as a doublet of quartets (dq) or a similar multiplet. nsf.gov

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (2H, ortho to SO₂) | ~7.8 - 8.0 | d | ~8.5 |

| Aromatic (2H, ortho to Br) | ~7.6 - 7.8 | d | ~8.5 |

| Sulfonamide (NH) | ~4.5 - 5.5 | t (broad) | ~6.0 |

| Allyl (=CH-) | ~5.6 - 5.9 | m (ddt) | J(trans)≈17, J(cis)≈10, J(CH₂)≈6 |

| Allyl (=CH₂, trans) | ~5.1 - 5.3 | m (dq) | J(trans)≈17, J(gem)≈1.5 |

| Allyl (=CH₂, cis) | ~5.0 - 5.2 | m (dq) | J(cis)≈10, J(gem)≈1.5 |

| Allyl (-NCH₂-) | ~3.7 - 4.0 | dt | J(NH)≈6.0, J(=CH)≈6.5 |

This table is predictive, based on data from analogous compounds.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR provides information on the different carbon environments in the molecule. The spectrum for this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the structure.

The aromatic region will display four signals: two for the protonated carbons and two for the quaternary carbons (ipso-carbons) attached to the sulfur and bromine atoms. The chemical shift of the carbon atom bonded to bromine (C-Br) is influenced by the "heavy atom effect," which causes a diamagnetic shielding contribution, shifting the signal upfield compared to what would be expected based on electronegativity alone. stackexchange.com

Data from the analogous compound N,N-diallyl-4-methylbenzenesulfonamide can be used as a reference point for the allyl and sulfonamide-adjacent carbons. nsf.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-SO₂ (ipso) | ~138 - 140 |

| C-Br (ipso) | ~127 - 129 |

| Aromatic CH (ortho to SO₂) | ~128 - 130 |

| Aromatic CH (ortho to Br) | ~132 - 134 |

| Allyl (=CH-) | ~132 - 134 |

| Allyl (=CH₂) | ~118 - 120 |

| Allyl (-NCH₂-) | ~49 - 51 |

This table is predictive, based on data from analogous compounds and established substituent effects. nsf.govstackexchange.com

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR for mechanistic insights)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced NMR techniques are indispensable. ipb.ptresearchgate.net

2D Correlated Spectroscopy (COSY): A ¹H-¹H COSY experiment would establish proton-proton coupling networks. It would clearly show the correlation between the NH proton and the adjacent N-CH₂ protons, the couplings within the entire allyl spin system (-CH₂-CH=CH₂), and the ortho-coupling between adjacent aromatic protons. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments of the CH, CH₂, and aromatic C-H groups.

Nitrogen-15 (¹⁵N) NMR: ¹⁵N NMR spectroscopy, though less sensitive due to the low natural abundance of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atom. ipb.pt For sulfonamides, the ¹⁵N chemical shift is sensitive to substitution on both the nitrogen and the aromatic ring. It can be used to study hydrogen bonding, tautomeric equilibria, and reaction mechanisms. nih.gov The experiment is often performed using inverse-detected methods like HMBC or HSQC to enhance sensitivity.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₉H₁₀BrNO₂S), the molecular weight can be calculated. A key feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). openstax.org This results in the molecular ion (M⁺) appearing as a pair of peaks of almost equal intensity, separated by 2 m/z units (the M and M+2 peaks). openstax.orgwhitman.edu This pattern is a clear indicator of the presence of a single bromine atom in the molecule or fragment.

Common fragmentation pathways for aromatic sulfonamides include:

Loss of SO₂: A characteristic fragmentation involves the rearrangement and elimination of a neutral sulfur dioxide molecule (SO₂; 64 Da). nih.gov

Cleavage of the Aryl-Sulfur Bond: This leads to fragments corresponding to the bromophenyl group and the N-allylsulfonamide portion.

Cleavage of the Sulfur-Nitrogen Bond: This results in ions for the 4-bromobenzenesulfonyl cation and the N-allyl amine radical cation.

Loss of the Allyl Group: Cleavage of the N-C bond can lead to the loss of the allyl radical (C₃H₅•; 41 Da).

The presence of the bromine isotope pattern in a fragment ion indicates that the bromine atom is still part of that piece of the molecule. openstax.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a molecule. pressbooks.pub The analysis of the IR spectrum of this compound would reveal characteristic absorption bands for the sulfonamide, allyl, and aromatic moieties. jst.go.jpresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Sulfonamide) | Stretching | 3300 - 3230 | Medium |

| =C-H (Allyl) | Stretching | 3100 - 3000 | Medium |

| C-H (Aromatic) | Stretching | 3080 - 3020 | Medium-Weak |

| C=C (Allyl) | Stretching | 1650 - 1630 | Medium-Weak |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium |

| SO₂ (Sulfonamide) | Asymmetric Stretching | 1345 - 1315 | Strong |

| SO₂ (Sulfonamide) | Symmetric Stretching | 1180 - 1145 | Strong |

| S-N (Sulfonamide) | Stretching | 930 - 900 | Medium |

| C-H (Aromatic) | Out-of-plane Bending | 850 - 810 | Strong |

Sources: pressbooks.pubjst.go.jpresearchgate.netrsc.org

The two strong bands for the asymmetric and symmetric stretching of the S=O bonds are highly characteristic of the sulfonamide group. jst.go.jpresearchgate.net The N-H stretching frequency can be influenced by hydrogen bonding in the solid state. semanticscholar.org

X-ray Crystallography for Precise Structural and Conformational Determination

While NMR, MS, and IR spectroscopy establish the chemical identity and connectivity, single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and how it packs into a crystal lattice. nih.gov

Although a crystal structure for this compound itself is not publicly documented, detailed structural information is available for the closely related compound N-allyl-4-methylbenzenesulfonamide. nih.gov By analogy, several structural features can be predicted. The geometry around the sulfur atom is expected to be a distorted tetrahedron. nsf.govnih.gov

Key structural parameters for the analogous N-allyl-4-methylbenzenesulfonamide are:

S=O bond lengths: ~1.43 Å nih.gov

S-N bond length: ~1.62 Å nih.gov

S-C(aryl) bond length: ~1.76 Å nsf.gov

O-S-O bond angle: ~119° nih.gov

The crystal packing of sulfonamides is often dominated by intermolecular interactions, particularly hydrogen bonds and π-π stacking. nih.gov In this compound, the sulfonamide N-H group can act as a hydrogen bond donor, while the sulfonyl oxygens can act as acceptors, potentially forming centrosymmetric dimers or extended ribbon-like structures. nih.gov These non-covalent interactions are crucial in determining the physical properties of the compound and play a significant role in how it interacts with biological targets. nih.govkcl.ac.uk

Advanced Synthetic Applications and Derivatization Strategies of N Allyl 4 Bromobenzenesulfonamide

Precursor in the Synthesis of Organoboron Compounds for Cross-Coupling Reactions

The presence of an aryl bromide in N-Allyl-4-bromobenzenesulfonamide makes it an ideal substrate for conversion into organoboron compounds, which are key intermediates in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. jyu.fiwikipedia.org This transformation is typically achieved through a Miyaura borylation reaction. alfa-chemistry.comorganic-chemistry.org

In this process, the aryl bromide is coupled with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. alfa-chemistry.com The resulting product is an aryl boronic ester, specifically the pinacol (B44631) ester derivative of the parent sulfonamide. This boronic ester is stable, can be purified using standard techniques like chromatography, and serves as a direct precursor for subsequent C-C bond-forming reactions. organic-chemistry.org The general transformation allows the bromine atom to be replaced with a versatile boronate group, opening up a vast synthetic potential.

The subsequent Suzuki-Miyaura coupling reaction utilizes this newly installed boronic ester to form a new carbon-carbon bond by reacting it with various organic halides or triflates in the presence of a palladium catalyst and base. organic-chemistry.orgnih.gov This two-step sequence, starting from this compound, provides a powerful route to complex biaryl structures and other substituted aromatic systems that retain the synthetically useful N-allyl sulfonamide moiety. The reaction conditions are generally mild and tolerate a wide variety of functional groups. nih.govyoutube.com

| Reaction Stage | Reagents and Conditions | Product Type | Ref |

| Miyaura Borylation | Aryl Bromide (Substrate), Bis(pinacolato)diboron (B₂pin₂), Palladium Catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc), Solvent (e.g., Dioxane) | Aryl Boronic Ester | alfa-chemistry.comorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Aryl Boronic Ester, Organic Halide/Triflate (R-X), Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water) | Biaryl or Substituted Arene (R-Ar) | organic-chemistry.orgnih.gov |

Building Block for the Construction of Diverse Functionalized N-Heterocycles

The N-allyl group of this compound is a key feature that enables its use as a building block for the synthesis of various nitrogen-containing heterocycles (N-heterocycles). Intramolecular cyclization reactions involving the allyl moiety are a powerful strategy for constructing rings like pyrrolidines, which are important structural motifs in many natural products and pharmaceuticals. researchgate.netnih.gov

One common approach is a radical cyclization. For instance, N-allyl-N-chlorotosylamide has been used as a nitrogen-radical precursor to react with alkenes, forming N-tosylpyrrolidines. nih.gov A similar strategy can be envisioned for this compound, where the allyl group acts as a radical acceptor in an intramolecular fashion. Another pathway involves iodocyclization, where treatment with iodine can induce the cyclization of homoallylic sulfonamides to yield substituted pyrrolidines. researchgate.net

Furthermore, oxidative sulfonamidation of allylic substrates is a known method for forming C-N bonds and can lead to cyclic products. nih.gov The reaction of this compound under oxidative conditions, potentially catalyzed by transition metals, could lead to various functionalized heterocycles. The specific outcome, including ring size and stereochemistry, depends heavily on the chosen reagents and reaction conditions. nih.govresearchgate.net These methods highlight the compound's utility in generating molecular complexity through the strategic formation of heterocyclic rings.

| Cyclization Strategy | Key Reagents/Conditions | Resulting Heterocycle | Ref |

| Radical Cyclization | Radical Initiator, Alkene (intermolecular) or intramolecular reaction | Pyrrolidines | nih.gov |

| Iodocyclization | Iodine (I₂), Base (e.g., K₂CO₃) | Iodo-substituted Pyrrolidines | researchgate.net |

| Oxidative Cyclization | Oxidant (e.g., PhI(OAc)₂), Halogen Source (e.g., KBr) | Bromo-substituted Pyrrolidines | nih.gov |

Derivatization for the Development of Modified Stationary Phases in Chromatography

The functional groups on this compound provide the necessary handles for its potential derivatization and immobilization onto a solid support, such as silica (B1680970) gel, to create a modified stationary phase for liquid chromatography. researchgate.netsilicycle.com Silica surfaces are rich in active silanol (B1196071) groups (Si-OH), which can be chemically modified by grafting organosilanes. silicycle.com

A plausible strategy to use this compound for this purpose would involve a multi-step process. First, the compound would need to be converted into a reactive silane (B1218182) derivative. This could be achieved via hydrosilylation of the allyl group with a suitable hydrosilane (e.g., trimethoxysilane (B1233946) or triethoxysilane) in the presence of a catalyst. The resulting product would be a trialkoxysilane derivative of the original sulfonamide.

In the second step, this newly synthesized organosilane could be covalently bonded to the surface of silica gel. The trialkoxysilane moiety reacts with the surface silanol groups to form stable siloxane (Si-O-Si) bonds, effectively grafting the 4-bromobenzenesulfonamide (B1198654) functionality onto the chromatography support. silicycle.comresearchgate.net The resulting stationary phase would possess unique separation properties based on the aromatic and sulfonamide character of the bonded molecule, potentially offering different selectivity for the separation of various analytes compared to standard phases like C18. oup.com

Synthesis of Complex Organic Molecules Bearing Sulfonamide and Allyl Functionalities

This compound serves as a foundational starting material for the synthesis of more elaborate organic molecules that retain the core sulfonamide and allyl functionalities. The sulfonamide N-H proton is acidic and can be deprotonated with a base, allowing the nitrogen to act as a nucleophile. This enables N-alkylation or N-arylation reactions to introduce additional complexity. organic-chemistry.org

A representative example is the benzylation of the related N-allyl-4-methylbenzenesulfonamide, which is prepared in a two-step process. First, the primary sulfonamide is formed, which is then alkylated using benzyl (B1604629) bromide and a base like sodium hydroxide (B78521) to yield the N,N-disubstituted product, N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.govbohrium.comresearchgate.net This straightforward nucleophilic substitution demonstrates how the nitrogen atom of this compound can be readily functionalized.

By applying this logic, a wide variety of substituents can be introduced at the nitrogen position, leading to a large library of complex molecules. These molecules, which combine the structural features of a brominated aromatic ring, a disubstituted sulfonamide, and a reactive allyl group, are valuable intermediates for further synthetic transformations or for screening in medicinal chemistry applications. ekb.egnih.gov

| Compound | Reagents | Reaction Type | Ref |

| N-Allyl-4-methylbenzenesulfonamide | Benzyl bromide, NaOH, THF | N-Alkylation (Benzylation) | nsf.govresearchgate.net |

| Primary/Secondary Sulfonamides | Alcohols, [Ru] or [Mn] catalyst | N-Alkylation (Borrowing Hydrogen) | organic-chemistry.org |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Findings on N-Allyl-4-bromobenzenesulfonamide

Currently, there is a notable scarcity of dedicated academic studies focusing exclusively on this compound. However, the synthesis and characterization of structurally similar compounds, such as N-allyl-4-methylbenzenesulfonamide, are well-documented. nsf.govnih.govnih.govgvsu.edu The primary academic contribution in this area is the established methodology for the synthesis of N-allyl-arenesulfonamides. This is typically achieved through the nucleophilic substitution reaction between a substituted benzenesulfonyl chloride and allylamine (B125299). nih.govnih.gov

In the case of this compound, the synthesis would logically proceed via the reaction of 4-bromobenzenesulfonyl chloride with allylamine. chemicalbook.com 4-Bromobenzenesulfonyl chloride is a commercially available and reactive starting material, utilized in the synthesis of various other sulfonamides. chemicalbook.comsigmaaldrich.com The reaction conditions for the synthesis of the analogous N-allyl-4-methylbenzenesulfonamide have been optimized to be efficient and environmentally conscious, often employing a two-solvent system with a mild base like potassium carbonate, which could be directly applicable. nsf.govresearchgate.net

While specific research findings on the biological activity or material properties of this compound are not prevalent in the literature, the broader class of sulfonamides is known for a wide range of biological activities, including antibacterial, and as structural motifs in medicinal chemistry. nih.govwikipedia.orgresearchgate.net The presence of the allyl and bromo- functionalities in this compound provides a platform for diverse chemical modifications, suggesting its potential as a versatile building block in organic synthesis.

Identification of Emerging Research Avenues and Unexplored Transformations

The true potential of this compound lies in the yet unexplored chemical transformations it can undergo. The presence of two key reactive handles, the allyl group and the aryl bromide, opens up numerous avenues for investigation.

Transformations of the Allyl Group:

The allyl group is a versatile functional group that can participate in a wide array of reactions. Unexplored transformations in the context of this specific sulfonamide include:

Asymmetric Dihydroxylation and Epoxidation: The Sharpless asymmetric dihydroxylation or epoxidation could be employed to introduce chirality, leading to novel chiral building blocks for asymmetric synthesis.

Heck Coupling and other C-C Bond Forming Reactions: The double bond of the allyl group could serve as a substrate in various palladium-catalyzed cross-coupling reactions to extend the carbon chain.

Metathesis Reactions: Both self- and cross-metathesis reactions could be explored to synthesize symmetrical dimers or more complex unsaturated sulfonamides.

Hydroformylation and Hydroaminomethylation: These reactions could introduce aldehyde or aminomethyl functionalities, respectively, providing access to a different class of derivatives.

Transformations of the Aryl Bromide:

The carbon-bromine bond on the aromatic ring is a prime site for a multitude of cross-coupling reactions, a cornerstone of modern organic synthesis. researchgate.netresearchgate.net Emerging research avenues here include:

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at the 4-position of the benzene (B151609) ring. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This would enable the synthesis of N-aryl-4-aminobenzenesulfonamides, potentially leading to compounds with interesting electronic and biological properties.

Sonogashira Coupling: The introduction of alkyne moieties through Sonogashira coupling would yield precursors for more complex molecular architectures. researchgate.net

Chan-Lam Coupling: This copper-catalyzed reaction could be used to form C-N, C-O, or C-S bonds, further diversifying the molecular landscape accessible from this compound.

Potential for Novel Synthetic Methodologies and Catalytic Applications

The development of novel synthetic methodologies for the preparation of this compound itself, and its use in catalytic applications, represents a significant area for future research.

Novel Synthetic Methodologies:

While the standard synthesis from 4-bromobenzenesulfonyl chloride and allylamine is straightforward, there is room for innovation. For instance, the development of a one-pot, multi-component reaction where the sulfonyl chloride is generated in situ followed by reaction with allylamine could improve efficiency. Furthermore, exploring alternative, milder conditions for the sulfonylation of allylamine, perhaps using catalytic methods to avoid the use of stoichiometric base, would be a valuable contribution. organic-chemistry.org

Potential Catalytic Applications:

This compound could potentially serve as a bifunctional ligand in catalysis. The sulfonamide nitrogen and the double bond of the allyl group could coordinate to a metal center, creating a chiral environment for asymmetric catalysis if the molecule is appropriately modified. The aryl bromide could also be used to anchor the molecule to a solid support, creating a heterogeneous catalyst that can be easily recovered and reused.

Moreover, the synthesis of derivatives of this compound through the aforementioned cross-coupling reactions could lead to a library of novel compounds with potential applications as organocatalysts or as ligands for transition metal catalysis.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for n-Allyl-4-bromobenzenesulfonamide, and how can purity be ensured?

- Methodology :

- Step 1 : React allylamine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media (e.g., NaOH) under controlled pH (8–10) and temperature (0–5°C) to minimize side reactions .

- Step 2 : Purify the crude product via recrystallization using ethanol/water mixtures (78% yield reported). Validate purity via melting point analysis (62–64°C) and HRMS (observed [M+H]⁺: 275.09805) .

- Step 3 : Confirm structural integrity using ¹H/¹³C NMR. Key spectral markers include allylic proton signals (~5.2–5.8 ppm) and sulfonamide NH (~7.2 ppm) .

Q. How can researchers confirm the molecular structure of n-Allyl-4-bromobenzenesulfonamide?

- Methodology :

- X-ray crystallography : For definitive confirmation, grow single crystals via slow evaporation in ethanol. Analyze using a diffractometer (e.g., orthorhombic system, Pna2₁ space group) to determine bond lengths (S=O: ~1.43–1.45 Å) and tetrahedral geometry around sulfur .

- Spectroscopic cross-validation : Compare experimental NMR shifts with DFT-calculated spectra. Discrepancies >0.3 ppm warrant re-evaluation of synthesis or computational parameters .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in sulfonamide geometry?

- Methodology :

- Torsion angle analysis : Use X-ray data to measure dihedral angles between the sulfonamide group and aromatic ring. Deviations >10° from ideal tetrahedral geometry may indicate steric strain or intermolecular interactions .

- Hydrogen bonding networks : Map non-covalent interactions (e.g., N–H···O) using software like Mercury. These networks influence crystal packing and stability .

Q. What strategies address contradictory spectral data in n-Allyl-4-bromobenzenesulfonamide characterization?

- Methodology :

- Error source identification : If HRMS and NMR data conflict (e.g., unexpected m/z or splitting patterns), re-isolate the compound to rule out impurities.

- Dynamic NMR studies : For temperature-dependent spectral shifts (e.g., rotameric equilibria), acquire spectra at variable temperatures (25–80°C) to probe conformational flexibility .

Q. How can n-Allyl-4-bromobenzenesulfonamide derivatives be optimized for biological activity (e.g., Alzheimer’s disease)?

- Methodology :

- Derivatization : React with alkyl/aralkyl halides (e.g., benzyl bromide) in DMF using LiH as a base. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

- Bioactivity screening :

- In vitro assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method (IC₅₀ values <10 µM indicate promise) .

- ADMET profiling : Assess permeability (Caco-2 monolayer assay) and metabolic stability (microsomal half-life) .

Q. What reaction parameters critically influence the yield of n-Allyl-4-bromobenzenesulfonamide derivatives?

- Methodology :

- Design of Experiments (DoE) : Vary temperature (25–80°C), solvent polarity (DMF vs. THF), and base strength (LiH vs. K₂CO₃).

- Yield optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | Maximizes reactivity without decomposition |

| Solvent | DMF | Enhances nucleophilicity of intermediates |

| Base | LiH | Facilitates deprotonation of sulfonamide NH |

| (Data adapted from ) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.